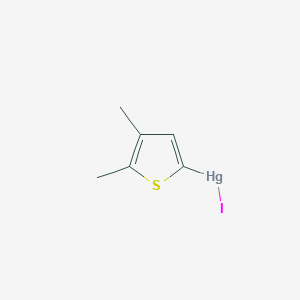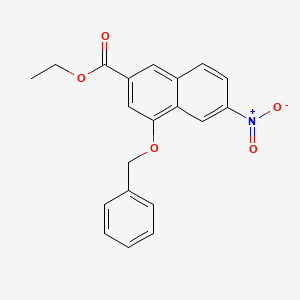
2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group, a nitro group, a phenylmethoxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps:
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and a strong acid catalyst such as sulfuric acid.
Phenylmethoxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Phenylmethanol and a suitable base.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The phenylmethoxy group can also participate in hydrophobic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 6-nitro-4-(methoxy)-, ethyl ester: Similar structure but with a methoxy group instead of a phenylmethoxy group.
2-Naphthalenecarboxylic acid, 6-amino-4-(phenylmethoxy)-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
2-Naphthalenecarboxylic acid, 6-nitro-4-(phenylmethoxy)-, ethyl ester is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobic interactions and potentially increase its biological activity
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 6-nitro-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-2-25-20(22)16-10-15-8-9-17(21(23)24)12-18(15)19(11-16)26-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
InChI Key |
NOHIXTMFNGJRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


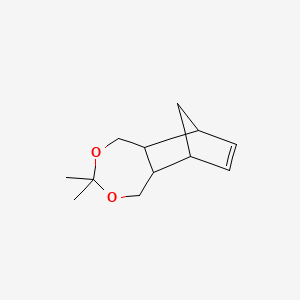

![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

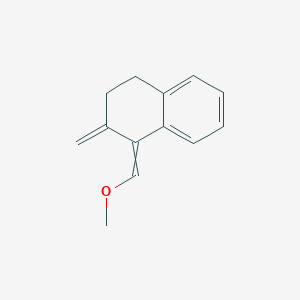

![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
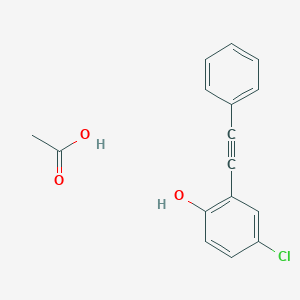
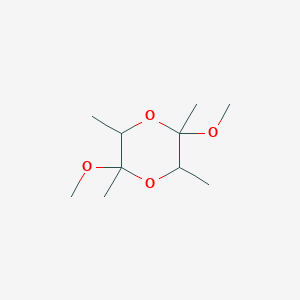
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

